molecular formula C20H20N4O4S B2512820 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1798490-43-3

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2512820
CAS RN: 1798490-43-3
M. Wt: 412.46
InChI Key: BQKRQWBDYSZYHM-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of new series of pyrazole and imidazole derivatives showcases the versatility of these heterocyclic frameworks. Such compounds are synthesized through methods like the Mannich base method, demonstrating their structural diversity and potential for further functionalization. For example, Idhayadhulla et al. (2012) synthesized new series of pyrazole derivatives with antimicrobial activity, highlighting the chemical flexibility and potential biological applications of these compounds (Idhayadhulla, Kumar, & Abdul, 2012).

Antimicrobial Activity

The antimicrobial activity of pyrazole and imidazole derivatives is a significant area of research. These compounds have been evaluated against a range of bacterial and fungal pathogens, showing promising results. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety, elucidating their potential as antimicrobial agents (Abdelhamid, Shokry, & Tawfiek, 2012).

Potential Pharmacological Applications

Research into the pharmacological applications of pyrazole, imidazole, and furan derivatives encompasses areas such as anticancer, anti-inflammatory, and antiprotozoal activities. These studies reveal the potential of such compounds to serve as lead structures for the development of new therapeutic agents. Notably, compounds exhibiting strong DNA affinities and significant in vitro activities against protozoal infections highlight the potential of these chemical frameworks in drug discovery. For example, Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines with antiprotozoal agents, demonstrating their potential in treating infectious diseases (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19(8-14-29(26,27)16-5-2-1-3-6-16)21-9-10-23-11-12-24-20(23)15-17(22-24)18-7-4-13-28-18/h1-7,11-13,15H,8-10,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKRQWBDYSZYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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